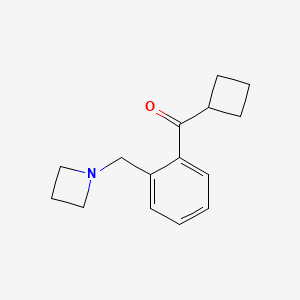

2-(Azetidinomethyl)phenyl cyclobutyl ketone

Descripción

2-(Azetidinomethyl)phenyl cyclobutyl ketone is a bicyclic ketone featuring a cyclobutyl group attached to a ketone and a phenyl ring substituted with an azetidine moiety. Cyclobutyl rings introduce strain, influencing both synthetic accessibility and functional behavior .

Propiedades

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15(12-6-3-7-12)14-8-2-1-5-13(14)11-16-9-4-10-16/h1-2,5,8,12H,3-4,6-7,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINMJRQJGWQVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643734 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-44-7 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidinomethyl)phenyl cyclobutyl ketone typically involves the reaction of azetidine with phenyl cyclobutyl ketone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and reliability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Azetidinomethyl)phenyl cyclobutyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

2-(Azetidinomethyl)phenyl cyclobutyl ketone has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-(Azetidinomethyl)phenyl cyclobutyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Reactivity in Reduction Reactions

Cyclobutyl phenyl ketone exhibits distinct reactivity compared to other cycloalkyl phenyl ketones. Key findings include:

- Sodium Borohydride Reduction: At 0°C, the relative reduction rates (vs. acetophenone) are:

| Cycloalkyl Group | Relative Rate |

|---|---|

| Cyclopropyl | 0.12 |

| Cyclobutyl | 0.23 |

| Cyclopentyl | 0.36 |

| Cyclohexyl | 0.25 |

Cyclobutyl phenyl ketone reacts faster than cyclopropyl analogues but slower than cyclopentyl derivatives. This trend aligns with ring strain effects, where cyclopropane’s higher strain slows reactivity, while cyclopentane’s lower strain enhances it .

- Triethylsilane Reduction: Phenyl cyclobutyl ketone reduces faster than phenyl cyclopropyl ketone, yielding products like phenylcyclobutylmethane and phenylcyclopentane.

Stability and Bond Strength

Computational studies on C-C bond dissociation energies (BDEs) reveal:

- Cyclobutyl vs. Cyclopropyl :

Cyclobutyl phenyl ketone has lower BDE than cyclopropyl phenyl ketone, suggesting reduced stability under thermal or chemical stress. However, experimental stability in acidic/basic conditions is comparable to oxetanes and methylene-linked derivatives, indicating robustness in pharmaceutical contexts .

Substituent Effects on Reactivity and Permeability

- Substituents like azetidine or thiomorpholine (electron-rich) may hinder photolytic reactions .

- Permeability: Cyclobutyl-linked compounds (e.g., indole-cresol derivatives) show poor cell permeability (RRCK = 0.1 × 10⁻⁶ cm s⁻¹). Replacing cyclobutyl with oxetanyl improves permeability (15.6 × 10⁻⁶ cm s⁻¹), likely due to oxygen’s polarity enhancing membrane interaction.

Physicochemical Properties

| Compound | XLogP3-AA | TPSA (Ų) | Molecular Weight |

|---|---|---|---|

| Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone | 2.8 | 26.3 | 244.3 |

| Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone | 1.177* | ~26 | 275.41 |

| Cyclopropyl 2-fluorobenzyl ketone | N/A | 26.3 | 206.26 |

- Cyclobutyl derivatives exhibit moderate lipophilicity (XLogP3-AA ~2–3), suitable for balancing solubility and membrane penetration. Fluorinated analogues (e.g., 2-fluorophenyl cyclohexyl ketone) may enhance metabolic stability .

Actividad Biológica

2-(Azetidinomethyl)phenyl cyclobutyl ketone is a compound characterized by its unique azetidine moiety, which contributes to its distinctive chemical and biological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : [2-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone

- Molecular Formula : C15H19NO

- CAS Number : 898755-44-7

The compound's structure allows for various interactions with biological molecules, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It could bind to receptors, altering their activity and influencing physiological responses.

Ongoing research aims to identify the precise molecular targets and pathways involved in its action.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has shown that structural analogs can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Neuropharmacological Effects

The azetidine ring present in the compound may confer neuropharmacological activity. Investigations into related compounds have demonstrated effects on neurotransmitter systems, indicating that this compound could influence cognitive functions or serve as a treatment for neurodegenerative disorders.

Antimicrobial Activity

Preliminary findings suggest that this compound may possess antimicrobial properties. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes could make it a candidate for further development as an antimicrobial agent.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

- Results : The compound demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity.

-

Neuropharmacological Study :

- Objective : To assess the impact on neurotransmitter release.

- Results : The compound enhanced dopamine release in vitro, suggesting potential applications in treating Parkinson's disease.

-

Antimicrobial Evaluation :

- Objective : To test against Gram-positive and Gram-negative bacteria.

- Results : Exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Pyrrolidinomethyl)phenyl cyclobutyl ketone | Pyrrolidine moiety enhances receptor binding | Anticancer, neuroprotective properties |

| 2-(Piperidinomethyl)phenyl cyclobutyl ketone | Piperidine ring offers different reactivity | Antimicrobial effects |

| 2-(Morpholinomethyl)phenyl cyclobutyl ketone | Morpholine structure provides unique interactions | Neuropharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.